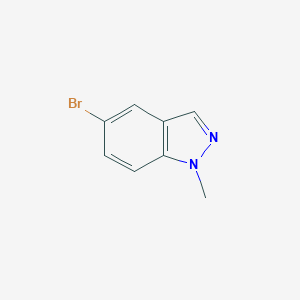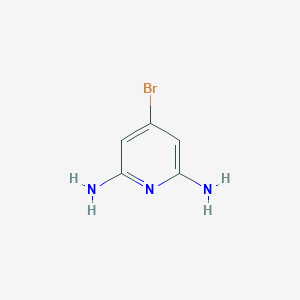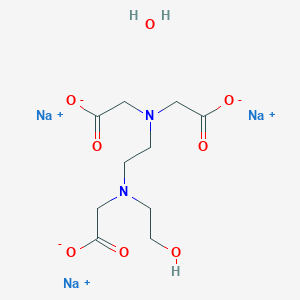
5-Amino-3-bromo-2-methylpyridine
Vue d'ensemble
Description
5-Amino-3-bromo-2-methylpyridine is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Synthesis Analysis
The synthesis of 5-Amino-3-bromo-2-methylpyridine can be achieved via the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . This reaction is palladium-catalyzed and produces a series of novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular formula of 5-Amino-3-bromo-2-methylpyridine is C6H7BrN2 . Its molecular weight is 187.037 . The IUPAC Standard InChI is InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3, (H2,8,9) .Chemical Reactions Analysis
The pKa value of 2-amino-5-bromo-3-methylpyridine was found to be 4.96 . The combination of 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid results in the formation of salt .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-3-bromo-2-methylpyridine include a melting point of 88-95 °C . Its empirical formula is C6H7BrN2 and it has a molecular weight of 187.04 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 5-Amino-3-bromo-2-methylpyridine can be used in the synthesis of various pyridine-based derivatives. For instance, it can be involved in reactions to form N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines and subsequently converted to amino derivatives (Peterson & Tolman, 1977).
- The compound participates in amination reactions with potassium amide in liquid ammonia, leading to diaminopyridines or related compounds (Streef & Hertog, 2010).
- It is used in palladium-catalyzed amination processes, which can efficiently yield chemoselective products like 5-amino-2-chloropyridine (Ji, Li & Bunnelle, 2003).
Chemical Synthesis and Analysis
- 5-Amino-3-bromo-2-methylpyridine can be synthesized through various multistep processes, involving reactions with different chemical compounds. These processes can lead to the formation of novel pyridine-based molecules (Ahmad et al., 2017).
- The compound is integral in the synthesis of ligands, particularly those suitable for complexation with lanthanide(III) cations (Charbonnière, Weibel & Ziessel, 2001).
Photoreactions and Electrocatalysis
- It is involved in photoinduced amino-imino tautomerism, a process explored in matrix-isolation infrared spectroscopy and DFT calculation studies (Akai et al., 2006).
- The compound is also applicable in electrocatalytic reactions, such as the carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids (Feng et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLLYIVDXZGQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594049 | |
| Record name | 5-Bromo-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-bromo-2-methylpyridine | |
CAS RN |
186593-43-1 | |
| Record name | 5-Bromo-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-3-bromo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















